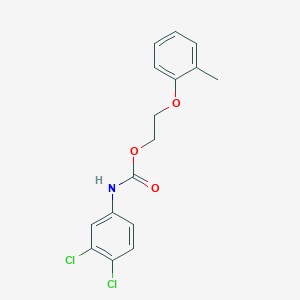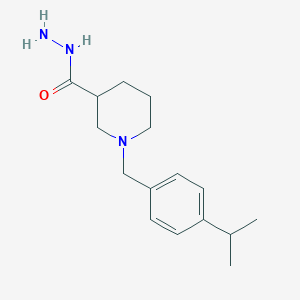
1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide, also known as SNC80, is a synthetic opioid compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of selective kappa opioid receptor agonists and has been found to possess unique properties compared to other opioid compounds.
科学的研究の応用
1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various medical conditions such as pain, depression, anxiety, and drug addiction. In preclinical studies, 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has been found to produce antinociceptive effects, which means it can reduce pain without producing unwanted side effects such as addiction and respiratory depression. 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has also been found to have antidepressant and anxiolytic effects, making it a promising candidate for the treatment of mood disorders.
作用機序
1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide acts on the kappa opioid receptor, which is a G protein-coupled receptor that is predominantly located in the central nervous system. Activation of the kappa opioid receptor by 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide leads to the inhibition of adenylyl cyclase, which results in the reduction of intracellular cAMP levels. This leads to the opening of potassium channels and the closing of calcium channels, which ultimately leads to the inhibition of neurotransmitter release and the reduction of neuronal excitability.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has been found to produce a range of biochemical and physiological effects in preclinical studies. These effects include antinociception, antidepressant and anxiolytic effects, and the reduction of drug-seeking behavior in animal models of addiction. 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has also been found to have anti-inflammatory effects, which may have implications for the treatment of inflammatory conditions such as arthritis.
実験室実験の利点と制限
1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has several advantages for use in lab experiments. It has a high affinity and selectivity for the kappa opioid receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide also has a long duration of action, which allows for sustained effects in animal models. However, 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide also has some off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide. One area of interest is the potential use of 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide in the treatment of mood disorders such as depression and anxiety. Further studies are needed to explore the mechanisms underlying the antidepressant and anxiolytic effects of 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide and to determine its efficacy in clinical trials. Another area of interest is the use of 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide in the treatment of drug addiction. Studies have shown that 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide can reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction in humans. Finally, there is a need for the development of new formulations of 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide with improved solubility and pharmacokinetic properties to facilitate its use in clinical trials.
合成法
The synthesis of 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide involves the reaction of 2-chlorobenzyl chloride with diethylamine, followed by the reaction of the resulting intermediate with piperidinecarboxylic acid. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to produce high yields of pure 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide, making it suitable for large-scale production.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-3-20(4-2)17(21)15-9-7-11-19(13-15)12-14-8-5-6-10-16(14)18/h5-6,8,10,15H,3-4,7,9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCGZFNNNWWBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-oxo-4-{2-[(2-phenylcyclopropyl)carbonyl]hydrazino}butanoate](/img/structure/B5195444.png)
![N'-[2-(2-thienyl)acetyl]-1-adamantanecarbohydrazide](/img/structure/B5195446.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5195461.png)

![1-(3,4-dimethylphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5195473.png)

![3-({[1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5195488.png)
![2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5195489.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5195496.png)
![N-ethyl-N-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5195500.png)

![ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5195527.png)
![N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5195537.png)
